9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one typically involves multi-step reactions. One efficient approach utilizes a three-step sequence:
Metalation of 1,2,4-triazines:
Catalytic Reduction: Catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine proceeds stereospecifically to give the sterically crowded all-cis-2,3,4,4a,9,9a-hexahydro-derivative.
Nitration and Oxidation: The 4-nitro derivatives and an oxidation by-product, 9-hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine, are obtained by nitration.
Industrial Production Methods
the principles of green chemistry and efficient multi-component reactions are often employed to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic reduction can lead to stereospecific products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Metalation using organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as a bioactive molecule with antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an ATP mimetic inhibitor of Cdc7, which plays a crucial role in cell cycle regulation . By inhibiting this kinase, the compound can potentially halt the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one is unique due to its hydroxyl group at the 9-position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
9-hydroxy-2,9-dihydroindeno[2,1-c]pyridin-1-one |
InChI |
InChI=1S/C12H9NO2/c14-11-9-4-2-1-3-7(9)8-5-6-13-12(15)10(8)11/h1-6,11,14H,(H,13,15) |
InChI Key |
ZILWPZOHRBFLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(C2=C1)O)C(=O)NC=C3 |
Origin of Product |
United States |
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